N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine
Description
Properties
IUPAC Name |
N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFNGRIVMOYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a 2-aminobenzylamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a Pictet-Spengler cyclization, forming the tetrahydroquinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, such as Lewis acids, to facilitate the cyclization process. Additionally, the reaction may be carried out in a continuous flow reactor to enhance efficiency and scalability.
Chemical Reactions Analysis
Asymmetric Transfer Hydrogenation (ATH)
The chiral amine group in N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine enables its use in asymmetric catalysis. Rhodium and ruthenium complexes of structurally similar tetrahydroquinoline derivatives have been employed for enantioselective reductions:
- Catalytic System : Cp*Rh(III) complexes with chiral diamine ligands (e.g., (R)-Me-CAMPY) facilitate ATH of ketones and imines under mild conditions (HCOOH/TEA, HO/MeOH) .
- Example Reaction : Conditions : 30°C, 18 h, substrate/catalyst ratio = 100:1 .
Cross-Coupling Reactions
The amine participates in Ni-catalyzed cross-coupling to form C–N bonds:
- Ni-Catalyzed Aminoalkylation : Reacts with aryl/heteroaryl halides using aminoalkylzinc bromides as nucleophiles.
Example : Conditions : Room temperature, THF, 12 h .
Ketone Formation
The compound reacts with carbonyl precursors under Au/TBAF catalysis:
- Au-Catalyzed Rearrangement : Sequential Au(I)/TBAF catalysis converts propargylamines to ketones .
General Procedure :
Cyclization Reactions
The tetrahydroquinoline scaffold undergoes cyclization to form fused heterocycles:
- Hexahydroacridinone Synthesis : Reacts with cyclic β-dicarbonyl compounds (e.g., dimedone) in glacial acetic acid to yield 3,4,5,6,7,8-hexahydroacridin-1(2H)-ones .
Example :
Nucleophilic Substitution
The primary amine acts as a nucleophile in SN2 reactions:
- Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of KCO.
Product : N-alkylated derivatives (isolated via silica gel chromatography).
Biological Activity Modulation
Derivatives of this compound exhibit bioactivity through structural modifications:
- Antimicrobial Activity : Fluorinated analogs (e.g., perfluoropyridinyl derivatives) show moderate activity against S. aureus .
- Antitumor Potential : Exo-cyclic methylene tethered analogs demonstrate cytotoxicity against glioblastoma (T98G) and osteosarcoma (MG-63) cell lines .
Synthetic Challenges
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized through the modification of tetrahydroquinoline structures demonstrated high efficacy against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .
- A study highlighted the synthesis of methylene tethered tetrahydroquinolines which showed promising anti-tumor activities against several cancer cell lines including T98G and MG-63 .
- Neuroprotective Effects :
- Antimicrobial Properties :
Material Science Applications
- Polymerization Initiators :
- Cosmetic Formulations :
Synthetic Intermediate
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization and modification which can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
- Synthesis and Biological Evaluation :
- Development of Antimicrobial Agents :
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, highlighting structural variations and functional impacts:
Biological Activity
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine
- Molecular Formula : C14H22N2
- Molecular Weight : 218.34 g/mol
- CAS Number : 1504345-25-8
The compound features a tetrahydroquinoline core structure with a pentan-3-yl substituent at the nitrogen atom. Tetrahydroquinolines are known for their varied biological activities and are often explored for therapeutic applications.
The precise mechanism of action for this compound remains largely unknown; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research indicates that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For example:
- Mechanistic Insights : The most active derivatives have been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells .
Antimicrobial Activity
Tetrahydroquinoline derivatives are also being investigated for their antimicrobial properties. Preliminary findings suggest that these compounds can exhibit activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Synthesis and Evaluation
A study focused on the synthesis of a small library of 8-substituted tetrahydroquinoline derivatives reported that structural modifications significantly influence biological activity. The synthesized compounds were tested against several cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 3a | HeLa | 0.027 |
| 5a | A2780 | 0.019 |
| 2b | HT29 | 0.039 |
These results underscore the importance of structural diversity in enhancing anticancer activity .
Hydroaminoalkylation Reactions
In another study involving titanium-catalyzed hydroaminoalkylation reactions, N-(pentan-3-yl)aniline was formed as a byproduct when reacting with ethylene under specific conditions. This reaction showcases the compound's potential utility in synthetic organic chemistry and its relevance in developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine?
- Methodology :
-
N-Alkylation : React 5,6,7,8-tetrahydroquinolin-8-amine with 3-pentyl halides (e.g., 3-bromopentane) in the presence of a base (e.g., NaH) to introduce the pentan-3-yl group .
-
Chiral Resolution : Resolve racemic mixtures using chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic dynamic kinetic resolution (e.g., Candida antarctica Lipase B) to isolate enantiomers .
-
Asymmetric Synthesis : Use chiral auxiliaries or transition-metal catalysts (e.g., Mn or Fe complexes) to achieve stereoselective synthesis .
- Data Table :
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |
|---|---|---|---|
| N-Alkylation | 65-80 | N/A | |
| Enzymatic Resolution | 85 | >99% (R)-enantiomer | |
| Asymmetric Catalysis | 70-90 | 90-95% ee |
Q. How can enantiomers of this compound be resolved and characterized?
- Methodology :
-
Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
-
Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental VCD spectra with computational models .
-
X-ray Crystallography : Determine crystal structure of enantiopure salts (e.g., dihydrochloride forms) to assign stereochemistry .
Q. What spectroscopic methods are used for structural characterization?
- Methodology :
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm regioselectivity of N-alkylation and hydrogenation .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolve conformational preferences (e.g., sofa conformation of the tetrahydroquinoline ring) .
Advanced Research Questions
Q. How do transition metal complexes of this compound catalyze ring-opening polymerization (ROP) of ε-caprolactone?
- Mechanism :
-
Coordination-Insertion : Iron(II) complexes activate ε-caprolactone via metal coordination, enabling nucleophilic attack by the polymer chain .
-
Ligand Effects : Bulky substituents on the tetrahydroquinoline amine enhance catalytic activity by stabilizing the transition state .
- Data Table :
| Catalyst System | Polymer Mn (g/mol) | PDI | Reference |
|---|---|---|---|
| Fe(II) with PNN Ligand L7 | 50,000 | 1.2 | |
| Fe(II) with Unsubstituted Ligand | 30,000 | 1.5 |
Q. What is the role of stereochemistry in biological activity (e.g., CXCR4 antagonism)?
- Key Findings :
-
The (S)-enantiomer inhibits CXCR4/chemokine CXCL12 signaling, reducing cancer metastasis by 60% compared to the (R)-form in vitro .
-
SAR Studies : Methyl groups at the 2-position of the tetrahydroquinoline ring improve binding affinity by 3-fold due to hydrophobic interactions .
- Contradictions : Some studies report unclear mechanisms for (S)-enantiomer activity in non-cancer contexts, highlighting the need for target-specific assays .
Q. How can computational modeling predict interactions with biological targets?
- Methodology :
-
Molecular Docking : Simulate binding poses with CXCR4 receptors using AutoDock Vina; prioritize compounds with ∆G < -9 kcal/mol .
-
QM/MM Simulations : Analyze electronic effects of substituents on catalytic activity in Fe(II) complexes .
-
MD Simulations : Predict conformational stability of the tetrahydroquinoline scaffold in aqueous environments .
- Data Table :
| Target | Computational Method | Key Interaction | Binding Affinity (∆G, kcal/mol) |
|---|---|---|---|
| CXCR4 Receptor | Molecular Docking | H-bond with Asp262 | -9.5 (S-enantiomer) |
| Fe(II) Catalyst | DFT Calculations | π-backbonding with ligand | Enhanced ε-caprolactone activation |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
